REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].Br[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([S:20][CH3:21])=[CH:16][CH:15]=1)=[O:13].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([S:20][CH3:21])=[CH:16][CH:15]=1)=[O:13] |f:2.3.4,6.7|
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Name
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|
Quantity
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3.71 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)F)O
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC=C(C=C1)SC
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Name
|
|
Quantity
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5.91 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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0.48 g
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Type
|
catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
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Smiles
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O
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Name
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|
Quantity
|
100 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the organic phase was decanted
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Type
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EXTRACTION
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Details
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the basic phase was extracted with methylene chloride (2×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic solution was dried (Na2SO4)
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Type
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CUSTOM
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Details
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the solvent removed under reduced pressure
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Type
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WASH
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Details
|
The resulting solid was washed with ethyl ether
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
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FC1=C(OCC(=O)C2=CC=C(C=C2)SC)C=CC(=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |